molecular formula C9H11N3O B13002327 5-Amino-N-cyclopropylnicotinamide

5-Amino-N-cyclopropylnicotinamide

Cat. No.: B13002327
M. Wt: 177.20 g/mol
InChI Key: HITDWKYOZVTVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H11N3O. It is a derivative of nicotinamide, featuring an amino group and a cyclopropyl group attached to the nicotinamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropylnicotinamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or amides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Amino-N-cyclopropylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropylnicotinamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can enhance the compound’s stability and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A precursor to 5-Amino-N-cyclopropylnicotinamide, it is widely used in skincare and medicinal products.

    Cyclopropylamine: Shares the cyclopropyl group, used in various chemical syntheses.

    Aminopyridine: Contains an amino group attached to a pyridine ring, used in medicinal chemistry.

Uniqueness

This compound is unique due to the combination of its amino and cyclopropyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its application in drug development .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2,10H2,(H,12,13)

InChI Key

HITDWKYOZVTVDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CN=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.